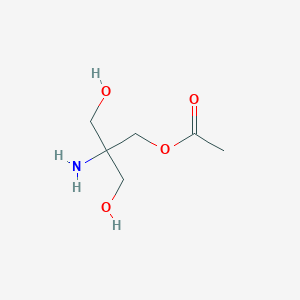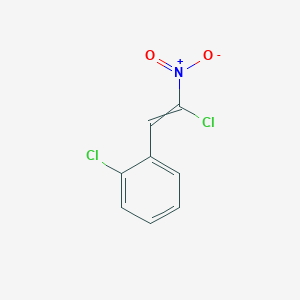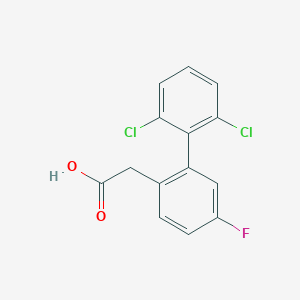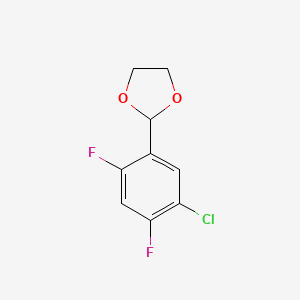
N,N-Dimethyloctadec-1-en-1-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyloctadec-1-en-1-amine N-oxide is an organic compound with the molecular formula C20H41NO. It is a tertiary amine oxide, which means it contains a nitrogen atom bonded to three carbon atoms and an oxygen atom. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyloctadec-1-en-1-amine N-oxide can be synthesized through the oxidation of N,N-dimethyloctadec-1-en-1-amine. The oxidation process typically involves the use of hydrogen peroxide (H2O2) as the oxidizing agent. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, to ensure the efficient conversion of the amine to the amine oxide .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to maintain optimal reaction conditions. The use of stabilizers and catalysts may also be employed to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyloctadec-1-en-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine using reducing agents.
Substitution: The compound can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used to replace the oxygen atom under appropriate conditions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: The reduction process yields N,N-dimethyloctadec-1-en-1-amine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethyloctadec-1-en-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies for its ability to solubilize proteins and other biomolecules.
Medicine: It is used in pharmaceutical formulations for its surfactant properties.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyloctadec-1-en-1-amine N-oxide involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in biological and chemical applications where the solubilization of proteins and other biomolecules is required .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyldodecylamine N-oxide: This compound has a shorter carbon chain compared to N,N-Dimethyloctadec-1-en-1-amine N-oxide and is used in similar applications.
N,N-Dimethyldecylamine N-oxide: Another similar compound with an even shorter carbon chain, used as a surfactant in various applications.
Uniqueness
This compound is unique due to its longer carbon chain, which enhances its surfactant properties and makes it more effective in solubilizing hydrophobic molecules compared to its shorter-chain counterparts .
Propiedades
Número CAS |
34424-62-9 |
|---|---|
Fórmula molecular |
C20H41NO |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
N,N-dimethyloctadec-1-en-1-amine oxide |
InChI |
InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h19-20H,4-18H2,1-3H3 |
Clave InChI |
FCBNKNCHUKQWKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC=C[N+](C)(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methoxy-4-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14067527.png)








